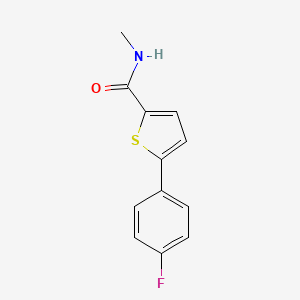

5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

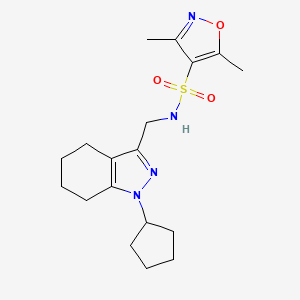

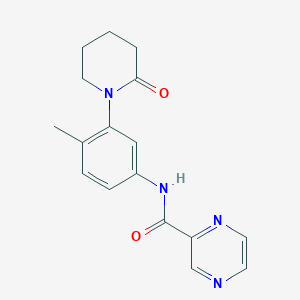

“5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide” is a synthetic compound. It’s a potent inhibitor of Factor Xa (FXa), a coagulation enzyme, and has been identified as a new class of antithrombotic agents . It’s currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction, which is a significant synthetic method for thiophene derivatives . The Gewald reaction, a type of condensation reaction, involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The compound is soluble in certain solvents, which is important for its reactions . The interaction of the neutral ligand chlorothiophene in the S1 subsite is a key aspect of its chemical reactions .Physical And Chemical Properties Analysis

The compound is a polymorphic drug, meaning it can exist in several different forms . It’s soluble in certain solvents, which is important for its bioavailability .Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been explored for their antimicrobial properties. For instance, a study reported the synthesis of thiophenones that demonstrated significant capacity to reduce biofilm formation by the marine bacterium V. harveyi, indicating their potential as antimicrobial agents (Benneche et al., 2011). Another study synthesized a series of compounds tested for their in vitro antibacterial and antifungal activities, showing effectiveness against various microorganisms (Desai et al., 2011).

Photostabilization of Polymers

New thiophene derivatives have been synthesized and evaluated for their capacity to act as photostabilizers for rigid poly(vinyl chloride) (PVC). These compounds were found to significantly reduce the level of photodegradation of PVC films, suggesting their utility in enhancing the durability of PVC materials (Balakit et al., 2015).

Synthesis of Functionalized Ligands

A study on the treatment of Mo(CO)6 with specific ligands demonstrated the synthesis of functionalized ligands with potential applications in chemistry and materials science, illustrating the versatility of thiophene derivatives in synthesizing complex molecules (Stößel et al., 1996).

Sensing and Magnetic Properties

Research into the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has unveiled their sensing activities towards specific substances and magnetic properties. These frameworks exhibit gas adsorption properties and sensing capabilities for nitrobenzene, acetone, and Cu(2+) ions, alongside significant magnetocaloric effects (Wang et al., 2016).

Anticancer Activity

A study on the synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives highlighted their potential anticancer activity. These compounds were evaluated for in vitro cytotoxicity and showed good inhibitory activity against several cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the blood coagulation cascade, where it converts prothrombin to thrombin, leading to clot formation .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin . The X-ray crystal structure of the compound in complex with human FXa has revealed that the neutral ligand chlorothiophene interacts with the S1 subsite of FXa , which is crucial for its high affinity binding .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This prevents the formation of fibrin clots, thereby exerting an antithrombotic effect .

Pharmacokinetics

The compound exhibits good oral bioavailability . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . .

Result of Action

The inhibition of FXa results in a reduction in thrombin generation and consequently, a decrease in clot formation . This makes the compound effective in the prevention and treatment of thromboembolic diseases .

Future Directions

properties

IUPAC Name |

5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2S2/c1-15-11(4-5-16-7-11)6-13-10(14)8-2-3-9(12)17-8/h2-3H,4-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVCYKDBMXDUEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[4-Amino-2-fluoro-5-nitro-3-(oxolan-2-yl)phenyl]pyrimidin-2-yl}propan-2-ol](/img/structure/B2885076.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2885077.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2885078.png)

![6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2885083.png)

![Ethyl 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2885088.png)